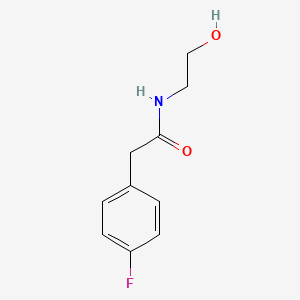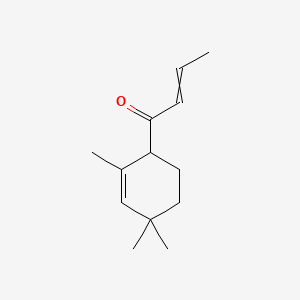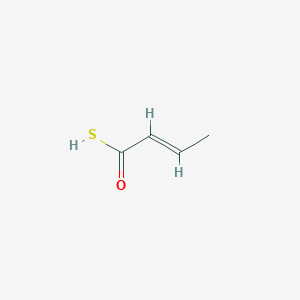
2-(4-Fluorophenyl)-N-(2-hydroxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-N-(2-hydroxyethyl)acetamide is an organic compound that features a fluorophenyl group attached to an acetamide moiety, with a hydroxyethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 4-fluoroaniline with ethyl chloroacetate to form an intermediate, which is then hydrolyzed and reacted with ethanolamine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(4-Fluorophenyl)-N-(2-oxoethyl)acetamide.
Reduction: Formation of 2-(4-Fluorophenyl)-N-(2-aminoethyl)acetamide.
Substitution: Formation of various substituted phenylacetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-N-(2-hydroxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-N-(2-hydroxyethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with target proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-N-(2-hydroxyethyl)acetamide
- 2-(4-Bromophenyl)-N-(2-hydroxyethyl)acetamide
- 2-(4-Methylphenyl)-N-(2-hydroxyethyl)acetamide
Uniqueness
2-(4-Fluorophenyl)-N-(2-hydroxyethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, potentially improving its pharmacokinetic profile compared to its analogs.
Propiedades
Número CAS |
459-14-3 |
|---|---|
Fórmula molecular |
C10H12FNO2 |
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-1-8(2-4-9)7-10(14)12-5-6-13/h1-4,13H,5-7H2,(H,12,14) |
Clave InChI |
HRPAHTUBNPTKCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)NCCO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate](/img/structure/B14753382.png)



![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one](/img/structure/B14753418.png)



![3-[3-(Dimethylamino)propyl]-1H-indol-5-OL](/img/structure/B14753426.png)
